Product packaging for N-[2-(1H-indol-3-yl)ethyl]icosanamide(Cat. No.:CAS No. 152766-92-2)

N-[2-(1H-indol-3-yl)ethyl]icosanamide

Cat. No.: B174743
CAS No.: 152766-92-2
M. Wt: 454.7 g/mol
InChI Key: NBCVECUGDUAJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[2-(1H-Indol-3-yl)ethyl]icosanamide (CAS 152766-92-2) is a synthetic long-chain N-acyltryptamine with a molecular formula of C 30 H 50 N 2 O and a molecular weight of 454.7 g/mol . This compound belongs to the broader class of fatty acid amides, which are recognized as a diverse family of signaling lipids . It features a tryptamine headgroup—a structure of significant interest in neuroscience and pharmacology—linked via an amide bond to a saturated 20-carbon (eicosanoyl) fatty acid chain . The primary research applications of this compound are in chemical biology and medicinal chemistry, where it serves as a tool for investigating the structure-activity relationships of N-acyl amides . Its structure combines a privileged indole scaffold, common in numerous natural products and pharmaceuticals, with a stable amide bond that influences the molecule's lipophilicity and hydrogen-bonding capacity . Related N-acyltryptamines, such as the C18 homolog N-stearoyltryptamine, have been isolated from natural sources like the seeds of Rollinia mucosa , suggesting potential, yet unconfirmed, endogenous roles for longer-chain variants . The current scientific literature contains limited specific research on this exact compound, presenting a significant opportunity for pioneering investigation into its potential biological activities, pharmacological targets, and possible interactions with enzymes or receptors involved in lipid signaling pathways, such as fatty acid amide hydrolase (FAAH) . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50N2O B174743 N-[2-(1H-indol-3-yl)ethyl]icosanamide CAS No. 152766-92-2

Properties

CAS No.

152766-92-2

Molecular Formula

C30H50N2O

Molecular Weight

454.7 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)icosanamide

InChI

InChI=1S/C30H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(33)31-25-27-32-26-24-28-21-19-20-22-29(28)32/h19-22,24,26H,2-18,23,25,27H2,1H3,(H,31,33)

InChI Key

NBCVECUGDUAJNM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Discovery and Biosynthetic Research of N 2 1h Indol 3 Yl Ethyl Icosanamide

Natural Occurrence and Isolation Methodologies for N-[2-(1H-indol-3-yl)ethyl]icosanamide from Biological Sources

The long-chain N-acyltryptamine, this compound, has been identified in the plant kingdom, notably within the Annona genus. Its isolation from these natural sources requires a meticulous multi-step process involving extraction, purification, and ultimately, structural confirmation.

Extraction and Purification Strategies from Plant Matrices (e.g., Annona species)

The initial step in isolating this compound from plant materials, such as the seeds or leaves of Annona species, typically involves solvent extraction. A common approach utilizes a sequence of solvents with increasing polarity to separate compounds based on their solubility. For instance, the plant material might first be defatted with a nonpolar solvent like hexane (B92381) to remove lipids. Subsequently, a more polar solvent such as methanol (B129727) or a methanol-chloroform mixture is used to extract a broad range of compounds, including N-acyltryptamines.

Following extraction, the crude extract undergoes various purification techniques to isolate the target compound. These strategies often employ different forms of chromatography:

Column Chromatography: The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For a higher degree of purification, preparative HPLC is often employed. This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to a much higher resolution of compounds.

Chromatographic and Spectroscopic Approaches for Structural Confirmation

Once a purified sample is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and then detects them using mass spectrometry. nih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is crucial for analyzing related, smaller tryptamine (B22526) derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of N-acyltryptamines. nih.gov When coupled with a mass spectrometer (LC-MS), it provides both retention time data and mass-to-charge ratio information, which are critical for identification.

Spectroscopic Techniques:

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the compound with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. mdpi.com They provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise determination of the compound's connectivity and stereochemistry. For example, in the ¹H NMR spectrum of a related N-acyl tryptamine, N-(2-(1H-indol-3-yl)ethyl)dodecanamide, specific chemical shifts (δ) and coupling constants (J) reveal the presence of the indole (B1671886) ring, the ethyl linker, and the fatty acyl chain. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching of the amide group, as well as vibrations associated with the indole ring. mdpi.com

Table 1: Spectroscopic Data for a Related N-Acyl Tryptamine

Technique Key Observations Inferred Structural Feature
¹H NMR Signals in the aromatic region (δ 7.0-8.1 ppm) Indole ring protons
A broad singlet around δ 8.1 ppm Indole N-H proton
A triplet around δ 2.98 ppm and a quartet around δ 3.61 ppm Ethyl bridge protons
A triplet around δ 2.09 ppm and a multiplet around δ 1.2-1.6 ppm Protons of the acyl chain
IR Absorption band around 1651 cm⁻¹ Carbonyl (C=O) group of the amide
Absorption bands around 2206 cm⁻¹ and 3275 cm⁻¹ Nitrile and amide/amine N-H groups (in a related hybrid compound)

Note: Data is illustrative and based on related compounds. Specific values for this compound would require experimental determination.

Hypothetical Biosynthetic Pathways to this compound in Vivo

The biosynthesis of this compound in living organisms, particularly in plants, is thought to involve the convergence of two major metabolic pathways: one that produces tryptamine from the amino acid tryptophan, and another that synthesizes fatty acids, including eicosanoic acid.

Elucidation of Precursor Metabolism Involving Tryptophan and Eicosanoic Acid

Tryptophan Metabolism: The journey to this compound begins with the essential amino acid L-tryptophan. nih.gov In plants and microorganisms, tryptophan is synthesized via the shikimate pathway. mdpi.com A key step in the formation of the tryptamine backbone is the decarboxylation of tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC), which removes the carboxyl group to yield tryptamine. researchgate.net Tryptamine itself can accumulate to high levels in certain plant tissues, suggesting it is not merely an intermediate but a significant metabolic end product. researchgate.net

Eicosanoic Acid Metabolism: Eicosanoic acid, a 20-carbon saturated fatty acid, is synthesized through the fatty acid biosynthesis pathway. This process involves the sequential addition of two-carbon units, derived from acetyl-CoA, to a growing acyl chain.

Enzymatic Mechanisms for Amide Bond Formation within Biosynthetic Contexts

The final and crucial step in the biosynthesis of this compound is the formation of an amide bond between tryptamine and eicosanoic acid. This reaction is not spontaneous and requires enzymatic catalysis. Several enzymatic strategies for amide bond formation exist in nature. nih.gov

One prominent mechanism involves the activation of the carboxylic acid (eicosanoic acid) at the expense of ATP. nih.gov This activation can proceed through the formation of an acyl-adenylate or an acylphosphate intermediate. nih.gov Enzymes belonging to the ATP-grasp family are known to catalyze such reactions. nih.gov These enzymes first activate the carboxylic acid as an acylphosphate intermediate, which then undergoes condensation with an amine nucleophile, such as tryptamine, to form the amide bond. researchgate.net

Lipases are another class of enzymes that can catalyze amide bond formation, often through a transacylation mechanism from an activated acyl donor like an ester. biorxiv.org In some cases, lipases can also directly catalyze the amidation of free carboxylic acids with amines. mdpi.com The use of enzymes like Candida antarctica lipase (B570770) B has been demonstrated for the synthesis of various amides. mdpi.com

Investigation of Metabolic Pathways of Related Icosanamides and Tryptamine Derivatives

Understanding the metabolic fate of related compounds can provide insights into the potential pathways involving this compound.

The metabolism of tryptamine and its derivatives has been studied in various organisms. nih.gov In mammals, for instance, tryptamine can be metabolized by monoamine oxidase (MAO) to form indole-3-acetic acid (IAA). wikipedia.org Plants also possess complex metabolic networks for tryptophan and its derivatives, including the conversion of tryptamine to IAA. nih.gov

The metabolism of fatty acid amides is also an active area of research. In plants, fatty acid amide hydrolases (FAAH) are enzymes that can break the amide bond, releasing the fatty acid and the amine. This process is crucial for terminating the signaling actions of these molecules.

The study of how organisms modify and degrade N-acyl tryptamines is essential for understanding their biological roles and half-life within the cell. Structural modifications to the tryptamine or the acyl chain can significantly impact their metabolic stability and biological activity. acs.org

Table 2: Key Enzymes and Intermediates in the Hypothetical Biosynthesis

Precursor Key Intermediate Enzyme Class Reaction Product
L-Tryptophan - Tryptophan Decarboxylase (TDC) Decarboxylation Tryptamine
Acetyl-CoA Malonyl-CoA Fatty Acid Synthase (FAS) Complex Chain Elongation Eicosanoic Acid
Tryptamine & Eicosanoic Acid Acyl-adenylate or Acyl-phosphate Amide Synthetase (e.g., ATP-grasp family) or Lipase Amide Bond Formation This compound

Synthetic Strategies and Chemical Transformations of N 2 1h Indol 3 Yl Ethyl Icosanamide

Rational Design Principles for the Synthesis of N-[2-(1H-indol-3-yl)ethyl]icosanamide and its Analogues

The design of synthetic routes for this compound and related compounds is often guided by established medicinal chemistry principles. These strategies aim to create molecules with specific properties by combining known bioactive fragments or by systematically exploring chemical space.

Exploitation of Molecular Hybridization in Indole-Amide Synthesis

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.gov This approach aims to create hybrid compounds with potentially enhanced activity, reduced side effects, or a dual mode of action. nih.gov In the context of indole-amides, the indole (B1671886) nucleus, a prominent scaffold in many biologically active compounds, is coupled with other molecular fragments to explore new chemical and biological properties. capes.gov.brmdpi.com

Fragment-Based and Structure-Based Design Approaches in Analog Development

Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies for the development of novel bioactive compounds. nih.gov FBDD begins by identifying small, low-affinity molecular fragments that bind to a biological target. nih.gov These fragments are then grown or combined to create more potent lead compounds. nih.gov

In the context of developing analogues of this compound, a fragment-based approach could involve screening a library of different amines and carboxylic acids for their ability to interact with a specific target. Once active fragments are identified, they can be combined to generate novel indole-amide structures. For instance, various substituted tryptamines or different long-chain fatty acids could be explored as fragments.

Structure-based drug design relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov If the biological target of this compound or its analogues is known, its crystal structure can be used to guide the design of new derivatives. nih.gov This approach allows for the rational modification of the indole-amide scaffold to optimize interactions with the target's binding site.

Amidation Reactions for this compound Scaffold Construction

The core chemical transformation in the synthesis of this compound is the formation of an amide bond between the primary amine of tryptamine (B22526) and the carboxylic acid group of icosanoic acid. Several well-established amidation protocols can be employed for this purpose.

Carbodiimide-Mediated Coupling Protocols (e.g., DCC)

A common and effective method for forming amide bonds is through the use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.commdpi.comresearchgate.net In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide, with dicyclohexylurea (DCU) precipitating as a byproduct. mdpi.commdpi.com

The general procedure involves dissolving the carboxylic acid (e.g., icosanoic acid) in a suitable solvent like dichloromethane (B109758) (CH2Cl2) and adding DCC. mdpi.commdpi.com After a short period of stirring at room temperature, the amine (tryptamine) is added to the mixture. mdpi.commdpi.com The reaction progress is often indicated by the formation of the white, crystalline DCU precipitate, which can be removed by filtration. mdpi.commdpi.com

ReactantsReagentSolventObservation
Tryptamine, CarprofenDCCCH2Cl2Formation of white crystalline dicyclohexylurea. mdpi.com
Tryptamine, Naproxen (B1676952)DCCCH2Cl2Precipitation of white crystalline dicyclohexylurea. mdpi.com
Tryptamine, IbuprofenDCC--

Peptide Coupling Reagents and Conditions (e.g., EDC.HCl, HOBt)

In addition to DCC, other peptide coupling reagents are widely used for amide bond formation, often in combination with additives to improve efficiency and minimize side reactions. A popular combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.compeptide.com

EDC, being water-soluble, offers an advantage over DCC as its urea (B33335) byproduct is also water-soluble and can be easily removed by aqueous workup. peptide.com HOBt is added to suppress racemization, a potential side reaction when coupling chiral amino acids, and can increase the reaction rate. peptide.comresearchgate.net The reaction mechanism involves the formation of a more stable and reactive HOBt ester intermediate from the O-acylisourea. nih.govluxembourg-bio.com

The reaction is typically carried out by dissolving the carboxylic acid in a solvent like dimethylformamide (DMF) or dichloromethane (CH2Cl2). commonorganicchemistry.com EDC.HCl and HOBt are then added, followed by the amine and often a base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) to neutralize the hydrochloride salt and facilitate the reaction. commonorganicchemistry.comnih.gov

Coupling ReagentAdditiveBaseSolvent
EDC.HClHOBtDIPEADMF
EDCDMAP, HOBtDIPEAAcetonitrile (B52724)
EDC.HClNH4Cl, HOBt-DMF

Optimization of Reaction Conditions and Yields

The efficiency and yield of the amidation reaction can be significantly influenced by various factors, including the choice of coupling reagent, solvent, temperature, and reaction time. analis.com.my Optimization of these parameters is crucial for achieving a high yield of the desired product.

For instance, studies have shown that the choice of solvent can impact the reaction rate and yield. analis.com.my While dichloromethane is commonly used, solvents like tetrahydrofuran (B95107) (THF) or DMF may be more suitable for certain substrates. analis.com.my Temperature is another critical parameter; while many coupling reactions proceed at room temperature, gentle heating may be required in some cases to drive the reaction to completion. analis.com.my

The molar ratios of the reactants and coupling reagents also play a vital role. analis.com.my Typically, a slight excess of the coupling reagent is used to ensure complete activation of the carboxylic acid. The order of addition of reagents can also affect the outcome. analis.com.my For example, pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes lead to higher yields and fewer side products. analis.com.my In one optimized protocol for a similar amidation, a molar ratio of 1:1:1.5 (cinnamic acid:p-anisidine:EDC.HCl) in anhydrous THF at 60°C for 150 minutes resulted in a 93.1% yield. analis.com.my

Systematic investigation of these parameters allows for the development of a robust and high-yielding synthetic protocol for this compound.

Synthesis of Key Intermediates: Tryptamine and Eicosanoic Acid Derivatives

The construction of this compound is fundamentally reliant on the efficient synthesis of its two constituent parts: tryptamine and eicosanoic acid derivatives.

Tryptamine Synthesis:

Tryptamine, an indole alkaloid found in nature, serves as the foundational amine for this class of compounds. grinnell.edu While commercially available, its synthesis in the laboratory is well-established, often for creating substituted analogs. grinnell.edu Classic methods for constructing the indole ring system of tryptamine include the Fischer indole synthesis, Madelung synthesis, and Reissert synthesis.

More contemporary and often milder approaches involve the direct functionalization of the indole nucleus. One such method is the one-pot reductive alkylation of indoles with N-protected aminoethyl acetals. researchgate.netacs.org This approach is noted for its use of safe and inexpensive reagents and its tolerance for various functional groups. researchgate.netacs.org Another strategy involves the reaction of an indole with an electrophilic two-carbon nitrogen-containing unit, which can be achieved through various catalytic methods. acs.org For instance, the direct C3 reductive alkylation of an indole derivative can be employed to introduce the N-acetyl-2-aminoethyl chain.

Eicosanoic Acid and its Derivatives:

Eicosanoic acid, a 20-carbon saturated fatty acid, provides the long lipophilic tail of the target molecule. While obtainable from natural sources, chemical synthesis offers a controlled route to this and other long-chain fatty acids. For the subsequent amidation reaction with tryptamine, eicosanoic acid is typically activated. google.com A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov This highly reactive acyl chloride can then readily react with tryptamine to form the desired amide bond. nih.gov Alternatively, the carboxylic acid can be coupled directly with tryptamine using coupling agents like propylphosphonic anhydride (B1165640) (T3P), which facilitates the amide bond formation under mild conditions. nih.gov

Derivatization Strategies for this compound and Related Indole-Amides

The chemical structure of this compound offers multiple sites for modification, allowing for the generation of a diverse library of analogs. These derivatization strategies primarily target the icosanamide (B1598444) chain, the indole nucleus, and the indole nitrogen.

Modification of the Icosanamide Chain

Alterations to the 20-carbon acyl chain can significantly influence the molecule's physical properties and biological interactions.

Chain Length Variation: The length of the fatty acid chain can be readily modified by using different fatty acid chlorides or carboxylic acids in the coupling reaction with tryptamine. For example, using palmitoyl (B13399708) chloride (C16) or stearoyl chloride (C18) would yield the corresponding N-palmitoyl or N-stearoyl tryptamine derivatives. google.comnih.gov This allows for a systematic exploration of how chain length affects biological activity. A general trend of increasing melting temperature and thermal stability is often observed with increasing chain length in fatty acid amides. researchgate.net

Introduction of Unsaturation and Branching: The use of unsaturated fatty acids, such as oleic acid, or branched-chain fatty acids can introduce conformational constraints and alter the molecule's shape. iaea.org The synthesis of these analogs would involve the coupling of tryptamine with the corresponding modified fatty acid. iaea.org

Functional Group Introduction: Keto and hydroxy groups can be introduced at various positions along the fatty acid chain. researchgate.net The synthesis of such derivatives has been reported, providing a means to introduce polarity and potential hydrogen bonding sites into the lipophilic tail. researchgate.net

Below is an interactive table summarizing potential modifications to the icosanamide chain:

Modification TypeExample ReactantResulting Product
Chain ShorteningPalmitoyl chlorideN-[2-(1H-indol-3-yl)ethyl]palmitamide
Chain ShorteningStearoyl chlorideN-[2-(1H-indol-3-yl)ethyl]stearamide
Introduction of UnsaturationOleoyl chlorideN-[2-(1H-indol-3-yl)ethyl]oleamide
Introduction of Hydroxyl Group12-Hydroxystearic acidN-[2-(1H-indol-3-yl)ethyl]-12-hydroxystearamide

Functionalization of the Indole Nucleus (e.g., halogenation, hydroxylation)

The indole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and binding interactions of the molecule. medlink.com

Halogenation: The introduction of halogen atoms (F, Cl, Br) at positions 5 or 6 of the indole ring is a common modification. This can be achieved using standard electrophilic halogenating agents.

Hydroxylation: The synthesis of 5-hydroxy-tryptamine derivatives, mimicking the structure of serotonin, is of significant interest. medlink.com This often requires a multi-step synthetic sequence starting from a pre-functionalized indole.

Other Substitutions: A variety of other functional groups can be introduced onto the indole ring to probe structure-activity relationships. medlink.com

The following table outlines common functionalizations of the indole nucleus:

FunctionalizationTypical ReagentCommon Position(s)
BrominationN-Bromosuccinimide (NBS)5, 6
ChlorinationN-Chlorosuccinimide (NCS)5, 6
HydroxylationMulti-step synthesis5

N-Substitution on the Indole Ring

The nitrogen atom of the indole ring presents another opportunity for derivatization.

N-Alkylation: The indole nitrogen can be alkylated to introduce various alkyl or benzyl (B1604629) groups. mdpi.com This modification eliminates the hydrogen-bond donating capability of the indole N-H. mdpi.com Chiral Brønsted acids have been used to catalyze the enantioselective N-alkylation of indoles. cas.cn

N-Acylation: While acylation of indoles often occurs at the C3 position due to higher electron density, selective N-acylation can be achieved using specific reagents and conditions. beilstein-journals.org Thioesters have been reported as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.org

N-Methylation: Monoselective N-methylation of the indole nitrogen in tryptamine derivatives can be accomplished using reagents like phenyl trimethylammonium iodide, which is noted for its safety and ease of handling. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

This compound is an achiral molecule. However, the introduction of a stereocenter, either on the tryptamine side chain or the icosanamide tail, would result in enantiomers. The synthesis of enantiomerically pure versions of such chiral analogs would require stereoselective methods.

If a chiral center is introduced at the alpha or beta position of the tryptamine ethylamine (B1201723) side chain, an enantioselective synthesis of the tryptamine precursor would be necessary. caymanchem.com This could potentially be achieved through asymmetric reduction or the use of chiral auxiliaries. Tryptophan, the biological precursor to tryptamine, is commercially available in its chiral forms and can be a starting point for the synthesis of chiral tryptamine derivatives. grinnell.edu

Similarly, if a chiral center is introduced into the icosanamide chain, an enantioselective synthesis of the fatty acid derivative would be required. This could involve asymmetric synthesis or resolution of a racemic mixture of the chiral fatty acid.

Once the chiral intermediate (tryptamine or fatty acid) is obtained in high enantiomeric purity, the subsequent amide coupling reaction would typically proceed without racemization of the existing stereocenter.

A hypothetical example of a chiral derivative and the synthetic considerations is presented below:

Chiral DerivativeKey Synthetic Consideration
N-[2-(α-methyl-1H-indol-3-yl)ethyl]icosanamideEnantioselective synthesis of (R)- or (S)-α-methyltryptamine.
N-[2-(1H-indol-3-yl)ethyl]-2-methylicosanamideEnantioselective synthesis of (R)- or (S)-2-methyleicosanoic acid.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Contribution of the Icosanamide (B1598444) Chain to Biological Activity

The icosanamide chain's contribution to activity can be attributed to several factors:

Lipophilicity and Membrane Interactions: The long, nonpolar tail facilitates insertion into and passage across cellular membranes, which can be essential for reaching intracellular targets.

Metabolic Stability: The nature of the fatty acid can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its duration of action.

While direct comparative studies focusing specifically on the 20-carbon chain of N-[2-(1H-indol-3-yl)ethyl]icosanamide are limited, the broad importance of the acyl chain in this class of molecules is well-established, serving as a critical anchor for receptor interaction and a key modulator of the compound's physicochemical properties gerli.com.

Impact of Indole (B1671886) Ring Substitutions on Pharmacological Profiles

The indole nucleus, derived from tryptamine (B22526), is a well-known pharmacophore present in numerous biologically active compounds and pharmaceuticals researchgate.net. Substitutions on this ring system can dramatically alter the pharmacological profile of the parent molecule by modifying its electronic properties, steric hindrance, and hydrogen-bonding capabilities. These changes, in turn, affect the molecule's affinity and selectivity for various biological targets, such as G-protein coupled receptors and enzymes researchgate.net.

Studies on a wide range of tryptamine derivatives have provided a framework for predicting how substitutions on the indole ring of this compound might influence its activity.

Position of Substitution: The specific position of a substituent on the indole ring is critical. For example, in N-acetylenic analogues of tryptamine, substitution at the 2-position of the indole ring resulted in more potent inhibitors of monoamine oxidase A compared to substitution at the 3-position nih.gov.

Nature of the Substituent: The type of chemical group introduced has a profound impact.

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Introduction of these groups, particularly at the 5-position (as seen in the neurotransmitter serotonin), can introduce hydrogen bonding capabilities and alter receptor interactions significantly. Studies on psilocybin analogues show that a 4-hydroxy group is crucial for high-potency agonism at 5-HT2A receptors nih.govresearchgate.net.

Halogens (-F, -Cl, -Br, -I): Halogenation can increase lipophilicity and alter the electronic nature of the indole ring, potentially enhancing binding affinity or modifying metabolic stability. For instance, a 5-iodo-substituted indole derivative showed potent activity against MRSA nih.gov. A C6-Br substitution on an indole ethylamine (B1201723) derivative was found to enhance its bioactivity as a PPARα agonist mdpi.com.

Alkyl Groups (-CH3, etc.): Small alkyl groups can provide steric bulk that may either enhance or hinder binding to a target, depending on the topology of the binding site.

The following table summarizes the observed effects of various indole ring substitutions on the activity of tryptamine and related indole derivatives.

SubstituentPosition(s)Observed Effect on Related Indole CompoundsPotential Impact on this compound
Hydroxy (-OH)4 or 5Increases potency at serotonin (5-HT) receptors; introduces H-bonding capability nih.govresearchgate.net.Could enhance affinity for serotonin-related or other receptors.
Methoxy (-OCH3)5Often mimics the effect of a hydroxyl group; present in melatonin (B1676174). Can influence antioxidant properties researchgate.net.May alter receptor selectivity and confer properties similar to endogenous methoxy-indoles.
Halogens (e.g., I, Br)5 or 6Can significantly increase antibacterial activity or agonist activity at nuclear receptors (PPARα) nih.govmdpi.com.Potential for enhanced potency in various biological assays.
N-Alkylation (on Indole N)1Can prevent certain metabolic pathways and alter receptor binding profiles nih.gov.May increase metabolic stability and modify pharmacological activity.

Role of the Amide Linkage in this compound Activity

The amide bond (-CO-NH-) is the cornerstone of the this compound structure, covalently connecting the lipophilic icosanamide tail to the tryptamine head group. This linkage is far more than a simple spacer; its chemical properties are critical to the molecule's stability, conformation, and biological function.

The high stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond mdpi.com. This resonance makes the amide bond planar and resistant to rotation and chemical or enzymatic hydrolysis, which is a key feature for many biologically active molecules, including peptides and proteins mdpi.com. In the context of this compound, this stability ensures the integrity of the molecule as it interacts with biological systems.

Key roles of the amide linkage include:

Structural Rigidity: The planarity of the amide group reduces the conformational flexibility of the molecule, which can be crucial for presenting the indole and fatty acid moieties in the correct orientation for binding to a biological target.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow for specific hydrogen-bonding interactions with amino acid residues in receptor binding pockets, which can be a major contributor to binding affinity and specificity.

Metabolic Stability: While amide bonds can be cleaved by amidase enzymes, they are generally more stable than, for example, ester bonds nih.gov. This inherent stability contributes to the pharmacokinetic profile of the molecule, influencing its half-life and duration of action. The enzymatic synthesis and breakdown of such amide bonds are tightly regulated biological processes, often involving specific acyltransferases or hydrolases rsc.orgunimi.it.

The presence and orientation of the amide linkage are fundamental to the class of N-acyl amides, which includes important endogenous signaling lipids. Therefore, any modification or replacement of this bond would be expected to drastically alter or eliminate the characteristic biological activities of this compound gerli.commdpi.com.

Comparative SAR Studies with Structural Analogues and Homologues of this compound

Comparing the structure and activity of this compound with its close structural relatives provides invaluable insight into the specific roles of its different molecular components.

N-[2-(1H-indol-3-yl)ethyl]tetracosanamide is a homologue of the parent compound, differing only in the length of the acyl chain (24 carbons vs. 20 carbons). While direct comparative biological data is scarce, an analysis can be made by comparing it to an even longer-chain homologue, N-[2-(1H-indol-3-yl)ethyl]hexacosanamide (26 carbons) plantaedb.com.

Increasing the chain length from 20 to 24 or 26 carbons would be expected to further increase the molecule's lipophilicity. This property is often quantified by the partition coefficient, logP. A higher logP value indicates greater lipid solubility. This change can have several consequences:

Increased Membrane Affinity: The molecule may associate more strongly with lipid bilayers, potentially affecting its cellular uptake and distribution.

Altered Receptor Binding: A longer chain might better occupy a deep hydrophobic binding pocket or, conversely, be too bulky to fit, thus altering receptor affinity.

Reduced Aqueous Solubility: Increased lipophilicity generally leads to lower solubility in aqueous environments, which can impact formulation and bioavailability.

The table below compares the predicted properties of the icosanamide (C20) and the longer-chain hexacosanamide (C26) homologues, illustrating the effect of chain length.

CompoundAcyl Chain LengthMolecular FormulaMolecular Weight (g/mol)Predicted XlogP
This compoundC20C30H50N2O454.711.3
N-[2-(1H-indol-3-yl)ethyl]hexacosanamideC26C36H62N2O538.914.5 plantaedb.com

Data for this compound is from PubChem, and for the hexacosanamide analogue from PlantaeDB.

The significant increase in the predicted XlogP for the hexacosanamide derivative suggests that the tetracosanamide analogue would have intermediate lipophilicity, likely leading to a distinct pharmacokinetic and pharmacodynamic profile compared to the icosanamide version.

This analogue introduces a hydroxyl group at the 5-position of the indole ring, transforming the tryptamine head group into a serotonin-like moiety. This single atomic change is known to have profound effects on pharmacological activity in many tryptamine derivatives nih.govresearchgate.net. The 5-hydroxy group:

Mimics Serotonin: The 5-hydroxytryptamine (serotonin) structure is a key pharmacophore for interacting with a wide array of serotonin receptors (5-HT receptors). Therefore, N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]icosanamide would be predicted to have a much higher affinity for certain 5-HT receptors than its non-hydroxylated counterpart.

Alters Metabolism: The hydroxyl group provides a site for metabolic conjugation (e.g., glucuronidation or sulfation), which could lead to more rapid clearance from the body.

Based on extensive research on other 5-hydroxy-substituted tryptamines, it is highly probable that this analogue would exhibit a pharmacological profile more closely aligned with endocannabinoid-like N-acyl serotonins, potentially targeting different receptors and pathways than this compound frontiersin.org.

N-(2-hydroxyethyl)icosanamide, an N-acyl ethanolamine (B43304), represents a significant structural departure by completely removing the indole group and replacing the ethylamine bridge with an ethanolamine nih.gov. This modification results in a fundamentally different molecule.

The primary structural differences are:

Absence of the Indole Ring: The indole moiety is a bulky, aromatic, and heterocyclic system crucial for the biological activities of tryptamines, often through π-π stacking and hydrophobic interactions with protein targets researchgate.netnih.gov. Its absence in N-(2-hydroxyethyl)icosanamide means that any activity dependent on this specific pharmacophore would be lost.

Presence of a Primary Alcohol: The terminal hydroxyl group in the ethanolamine moiety makes this part of the molecule more polar and capable of different hydrogen-bonding interactions compared to the indole ring's N-H group.

These structural changes lead to vastly different predicted biological roles. While this compound is an N-acyl tryptamine with potential neuromodulatory or anti-inflammatory activities related to this class, N-(2-hydroxyethyl)icosanamide belongs to the family of N-acyl ethanolamines. This family includes well-known signaling lipids like anandamide (B1667382) (N-arachidonoylethanolamine), which have their own distinct sets of biological targets, primarily the cannabinoid receptors. Therefore, removing the indole ring fundamentally shifts the compound from one class of signaling lipid to another, with an entirely different expected pharmacological profile.

Preclinical Pharmacological Mechanisms and Molecular Target Identification

Investigation of N-[2-(1H-indol-3-yl)ethyl]icosanamide's Interactions with Biological Targets

The biological activity of a compound is fundamentally dictated by its interactions with specific molecular targets. For this compound, its indole-ethylamide core suggests potential interactions with receptors and enzymes known to bind similar structures.

The tryptamine (B22526) moiety within this compound is structurally analogous to melatonin (B1676174) and other indole-based neurotransmitters. This similarity suggests a potential affinity for melatonin receptors (MT1 and MT2), which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms and sleep. nih.gov

Studies on related indole-ethylamides have demonstrated significant binding to melatonin receptors. For instance, N-[2-(2-Iodo-5-methoxy-1-methyl-6-nitro-1H-indol-3-yl)-ethyl]-acetamide has shown high affinity for both human MT1 and MT2 receptors expressed in HEK293 cells. ucsd.edu The binding affinity of this related compound is presented in the table below.

Table 1: Melatonin Receptor Binding Affinity of a Related Indole-Ethylamide

Compound Target Affinity (Ki) Assay Description
N-[2-(2-Iodo-5-methoxy-1-methyl-6-nitro-1H-indol-3-yl)-ethyl]-acetamide Melatonin receptor type 1A (Human) 1.10 nM Inhibition of 2-[125I]iodomelatonin binding
N-[2-(2-Iodo-5-methoxy-1-methyl-6-nitro-1H-indol-3-yl)-ethyl]-acetamide Melatonin receptor type 1B (Human) 0.770 nM Inhibition of 2-[125I]iodomelatonin binding

Data sourced from BindingDB, curated by ChEMBL. ucsd.edu

Given these findings, it is plausible that this compound could also interact with melatonin receptors, though the long icosanamide (B1598444) chain would significantly influence its binding characteristics.

The anti-inflammatory potential of indole (B1671886) derivatives has been linked to their ability to inhibit key enzymes in inflammatory pathways.

Cyclooxygenases (COX): Naproxen (B1676952), a well-known nonsteroidal anti-inflammatory drug (NSAID), functions by inhibiting COX enzymes. mdpi.com A hybrid molecule combining naproxen with tryptamine, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, has been synthesized, suggesting the potential for indole-ethylamides to exhibit COX inhibitory activity. mdpi.com Similarly, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been evaluated for their inhibitory effects on COX-1 and COX-2. nih.gov While direct data for this compound is unavailable, the established activity of related indole structures warrants investigation into its potential COX-inhibitory properties.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for immunosuppressant and antiproliferative drugs. mdpi.com Brequinar, a known DHODH inhibitor, shares structural similarities with certain indole derivatives. mdpi.com Notably, indoluidin D and its derivatives have been identified as inhibitors of human DHODH, suppressing cancer cell growth. nih.gov This suggests that the indole scaffold can be a basis for developing DHODH inhibitors.

Table 2: Enzyme Inhibition by Related Indole Derivatives

Compound Class Target Enzyme Effect
Indoluidin D derivatives Dihydroorotate Dehydrogenase (DHODH) Inhibition, suppression of cancer cell growth. nih.gov
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) Inhibition. nih.gov

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in cellular processes, and its dysregulation is implicated in various diseases. researchgate.net Research has indicated that certain 3-substituted indole derivatives can act as dual neuroprotectants by targeting both calcium channels and PP2A. researchgate.net This suggests that the indole core, a key feature of this compound, has the potential to interact with and modulate the activity of PP2A.

Cellular Pathway Analysis: this compound's Influence on Cellular Signaling

The interaction of a compound with its molecular targets initiates a cascade of events within cellular signaling pathways. Based on the activities of related indole compounds, this compound may influence immune responses through the modulation of cytokine production and leukocyte migration.

Cytokines are key signaling molecules in the immune system. The anti-inflammatory effects of many compounds are mediated through the modulation of cytokine production. For instance, the N-acylhydrazone derivative JR19 has been shown to exert anti-inflammatory effects by modulating the sGC-NO/cytokine pathway. nih.gov Furthermore, adenosine, which can accumulate in the tumor microenvironment, has immunosuppressive effects on tumor-infiltrating leukocytes, and its signaling is modulated by ectonucleotidases which can be inhibited by indole acetic acid sulfonate derivatives. nih.gov This highlights a potential mechanism by which indole compounds could indirectly influence cytokine signaling.

The migration of leukocytes to a site of inflammation is a critical step in the inflammatory response. nih.gov Inhibition of this process can be a key anti-inflammatory mechanism. Studies on the N-acylhydrazone derivative JR19 demonstrated a significant inhibition of leukocyte migration in a carrageenan-induced peritonitis model. nih.gov This effect is thought to be mediated by interfering with the synthesis or release of chemotactic mediators or by inhibiting the expression of adhesion molecules. nih.gov While direct evidence for this compound is lacking, the established activity of other indole-containing compounds suggests that it may also possess the ability to inhibit leukocyte migration.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Melatonin
N-[2-(2-Iodo-5-methoxy-1-methyl-6-nitro-1H-indol-3-yl)-ethyl]-acetamide
Naproxen
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Brequinar
Indoluidin D
N-acylhydrazone derivative JR19

Investigation of Downstream Signaling Cascades

The molecular structure of this compound, featuring a long-chain fatty acid amide linked to an indolethylamine moiety, suggests its classification as an N-acylethanolamine (NAE). wikipedia.org This structural analogy allows for the postulation of its pharmacological mechanisms based on the well-characterized signaling pathways of similar endogenous lipids. The primary molecular targets for NAEs include Fatty Acid Amide Hydrolase (FAAH), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmdpi.com The investigation into the downstream signaling cascades of this compound is therefore predicated on its potential interaction with these targets.

Putative Downstream Signaling via Fatty Acid Amide Hydrolase (FAAH) Inhibition

A principal mechanism for NAEs involves the modulation of the endocannabinoid system through the inhibition of FAAH, the primary enzyme responsible for the degradation of anandamide (B1667382) (AEA) and other related fatty acid amides. nih.gov Pharmacological or genetic inactivation of FAAH elevates the endogenous levels of these signaling lipids, thereby amplifying their effects at their respective receptors. nih.govpatsnap.com

Inhibition of FAAH by a compound like this compound would lead to an accumulation of endogenous NAEs, such as AEA, N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA). nih.gov This enhanced "endocannabinoid tone" activates downstream signaling cascades primarily through, but not limited to, cannabinoid receptor 1 (CB1), CB2, and PPARα. mdpi.comnih.gov

The subsequent activation of presynaptic CB1 receptors, which are abundant in the central nervous system, typically results in the inhibition of neurotransmitter release. mdpi.comyoutube.com This occurs through G-protein-mediated inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. Downstream of receptor activation, key intracellular signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and neuroprotection. mdpi.comoncotarget.com For instance, studies on FAAH inhibitors have demonstrated the inhibition of the epidermal growth factor receptor (EGFR) and its downstream effectors ERK, AKT, and NF-κB. oncotarget.com

Table 1: Key Molecular Events Downstream of Putative FAAH Inhibition
Primary EventKey Mediators/EffectorsSubsequent Signaling CascadeFunctional Outcome
Increased Anandamide (AEA) LevelsCB1 ReceptorInhibition of adenylyl cyclase; Modulation of Ca2+ and K+ channels; Activation of MAPK/ERK pathway; Activation of PI3K/Akt pathwayReduced neurotransmitter release; Neuroprotection; Anti-proliferation
Increased N-Palmitoylethanolamine (PEA) LevelsPPARα, GPR55Activation of PPARα target genes; Modulation of intracellular Ca2+ levelsAnti-inflammatory effects; Analgesia
Increased N-Oleoylethanolamine (OEA) LevelsPPARαActivation of genes involved in lipid metabolism and satiety signalingRegulation of appetite and fat metabolism
General FAAH InhibitionNF-κB PathwaySuppression of NF-κB activationAnti-inflammatory effects; Reduced expression of pro-inflammatory cytokines

Putative Downstream Signaling via Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism

TRPV1 is a non-selective cation channel that functions as a polymodal sensor for various stimuli, including heat, protons, and endogenous lipid ligands like anandamide. nih.govwikipedia.org Given its structural properties, this compound may act as an agonist at TRPV1 receptors.

Activation of TRPV1 leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, causing membrane depolarization. nih.gov This initial event triggers a cascade of downstream signaling processes. The rise in intracellular Ca²⁺ is a critical second messenger that can activate various enzymes, including protein kinase C (PKC) and calcineurin. wikipedia.org Phosphorylation of TRPV1 by PKC can sensitize the channel, lowering its activation threshold. nih.gov

Furthermore, TRPV1 activation in sensory neurons can stimulate the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are key mediators of neurogenic inflammation. nih.gov The signaling cascades initiated by TRPV1 activation can also intersect with other major pathways, including the MAPK and NF-κB pathways, thereby influencing processes like inflammation, cell survival, and apoptosis. wikipedia.org For example, in microglial cells, TRPV1 signaling can influence inflammation and autophagy. wikipedia.org

Table 2: Key Molecular Events Downstream of Putative TRPV1 Agonism
Primary EventKey Mediators/EffectorsSubsequent Signaling CascadeFunctional Outcome
Channel OpeningCa²⁺/Na⁺ InfluxMembrane depolarization; Increased intracellular Ca²⁺Initiation of action potential; Activation of Ca²⁺-dependent enzymes
Enzyme ActivationProtein Kinase C (PKC), CalcineurinPhosphorylation/dephosphorylation of target proteins; Modulation of channel activity (desensitization)Sensitization or desensitization of nociceptive pathways
Neuropeptide ReleaseSubstance P, CGRPActivation of NK1 receptors on adjacent cellsNeurogenic inflammation; Pain transmission
Immune Cell ModulationNF-κB, NFATRegulation of cytokine production in T-cells and microgliaModulation of immune and inflammatory responses

Putative Downstream Signaling via Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PPARα is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. creative-diagnostics.comnih.gov Several NAEs, particularly PEA and OEA, are known endogenous ligands for PPARα. It is plausible that this compound could also directly activate this receptor.

Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. creative-diagnostics.com

The primary downstream effect of PPARα activation is the upregulation of a large suite of genes involved in fatty acid metabolism. This includes genes for fatty acid transport, binding, and both mitochondrial and peroxisomal β-oxidation (e.g., CPT1, ACOX1). creative-diagnostics.comresearchgate.net Activation of PPARα also promotes ketogenesis and can influence glucose homeostasis. nih.gov

In addition to its role in metabolism, PPARα exerts significant anti-inflammatory effects through a mechanism known as transrepression. Ligand-activated PPARα can interfere with the activity of pro-inflammatory transcription factors such as NF-κB, AP-1, and STAT, thereby downregulating the expression of inflammatory cytokines and adhesion molecules. nih.gov More recent findings suggest that PPARα activation can also suppress the STING-dependent type I interferon response. biorxiv.org

Table 3: Key Molecular Events Downstream of Putative PPARα Activation
MechanismKey Mediators/EffectorsTarget Genes/PathwaysFunctional Outcome
TransactivationPPARα/RXR HeterodimerUpregulation of genes with PPREs (e.g., CPT1, ACOX1, FABP, CYP4A)Increased fatty acid oxidation; Improved lipid profile; Ketogenesis
TransrepressionPPARαInhibition of NF-κB, AP-1, and STAT signaling pathwaysReduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6); Anti-inflammatory effects
Metabolic RegulationPPARαUpregulation of FGF21; Repression of gluconeogenic genesImproved insulin (B600854) sensitivity; Regulation of glucose homeostasis
Immune ModulationPPARαSuppression of STING signaling pathwayInhibition of type I interferon production

Preclinical Biological Evaluation of N 2 1h Indol 3 Yl Ethyl Icosanamide and Analogues

In Vitro and In Vivo Models for Anti-inflammatory Research

The anti-inflammatory effects of N-[2-(1H-indol-3-yl)ethyl] derivatives are assessed using established in vitro and in vivo models that mimic key aspects of the inflammatory cascade. These models are crucial for understanding the mechanisms by which these compounds modulate inflammatory responses.

The ability of indole (B1671886) analogues to suppress the production of key inflammatory mediators is a primary focus of in vitro evaluation. These studies often utilize macrophage cell lines, such as RAW264.7 or J774, which, when stimulated with agents like lipopolysaccharide (LPS), produce a range of pro-inflammatory molecules.

Research has demonstrated that certain analogues can significantly inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. For instance, N-salicyloyltryptamine (NST), an indole derivative, was shown to cause a significant reduction in nitrite (B80452) concentrations in peritoneal exudates. nih.gov Similarly, another analogue, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), also achieved significant inhibition of nitrite production in J774 macrophages. mdpi.com

Beyond nitric oxide, the impact on pro-inflammatory cytokines is also a critical measure. Studies on ICMD-01 revealed significant inhibition of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα) in macrophage cultures. mdpi.com Further investigations into other indole derivatives, such as N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), have shown effective decreases in the levels of IL-6, TNF-α, IL-17, and interferon-gamma (IFN-γ). nih.gov Indole-2-one derivatives have also been reported to inhibit the expression of TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. researchgate.net

Compound/AnalogueModel SystemMediator SuppressedReference
N-salicyloyltryptamine (NST)Peritoneal exudate (in vivo)Nitrite (NO) nih.gov
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)J774 MacrophagesNitrite, IL-1β, TNFα mdpi.com
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Peritoneal exudate (in vivo)IL-6, TNF-α, IL-17, IFN-γ nih.gov
Indole-2-one derivativesRAW264.7 MacrophagesTNF-α, IL-6, COX-2, iNOS researchgate.net

To assess the in vivo efficacy of these compounds, researchers employ animal models of acute and chronic inflammation. The carrageenan-induced paw edema model in rodents is a standard method for screening potential anti-inflammatory drugs. researchgate.netresearchgate.net In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).

One analogue, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), demonstrated a satisfactory anti-inflammatory effect in the paw edema assay. mdpi.com At a dose of 50 mg/kg, it inhibited edema by 44.5% at 2 hours, 57.1% at 4 hours, and 67.34% at 6 hours, comparable to the standard drug dexamethasone. mdpi.com Another study on a series of 2-aryl-3-isoxazolinyl-indole derivatives also reported significant activity against carrageenan-induced paw edema. iosrjournals.org

The peritonitis model, which involves inducing inflammation in the peritoneal cavity, is used to study effects on leukocyte migration. In this model, the analogue JR19 reduced leukocyte migration by 59% at a 10 mg/kg dose. nih.gov This compound also showed a 66% reduction in cell migration in a subcutaneous air pouch model, which mimics the inflamed synovium in rheumatoid arthritis. nih.gov Similarly, N-salicyloyltryptamine (NST) was effective in a peritonitis model, significantly decreasing nitrite concentrations in the peritoneal fluid. nih.gov

Compound/AnalogueAnimal ModelKey FindingReference
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)CFA-induced Paw Edema67.34% edema inhibition at 6 hours (50 mg/kg) mdpi.com
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Carrageenan-induced Peritonitis59% reduction in leukocyte migration (10 mg/kg) nih.gov
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Subcutaneous Air Pouch66% reduction in cell migration nih.gov
N-salicyloyltryptamine (NST)PeritonitisSignificant decrease in nitrite concentration nih.gov

Antimicrobial Spectrum and Mechanism of Action

Analogues of N-[2-(1H-indol-3-yl)ethyl]icosanamide have been investigated for their potential to combat a range of microbial pathogens, including bacteria and fungi. Research in this area explores the breadth of their activity and the mechanisms by which they exert their antimicrobial effects.

A significant area of research is the activity of indole-based compounds against clinically important and often drug-resistant bacteria. The emergence of strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis necessitates the development of novel antibacterial agents. nih.govmdpi.com

Studies on a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown promising results. nih.govmdpi.com These compounds were tested against S. aureus, MRSA, and M. tuberculosis H37Rv. Notably, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (designated as 3k) exhibited a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.govmdpi.com Other analogues in the same series also displayed significant activity against these challenging pathogens. nih.govmdpi.com Another study synthesized a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov

Compound/AnalogueTarget PathogenActivity (MIC)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA ATCC 433000.98 µg/mL nih.govmdpi.com
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)S. aureus ATCC 259231.95 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-oneM. tuberculosis H37Rv6.25 µg/mL nih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Therefore, compounds that can inhibit biofilm formation are of great therapeutic interest. Analogues of meridianin, an indole alkaloid, have demonstrated powerful inhibitory activity against biofilm formation by S. aureus (MRSA) and Mycobacterium smegmatis. nih.gov Research into 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has also included investigations into their role in inhibiting biofilm formation by S. aureus, highlighting another potential mechanism for their antibacterial efficacy. nih.govmdpi.com

The antimicrobial evaluation of indole derivatives extends to fungal pathogens. A series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were tested for in vitro antifungal activity against five different fungal species, indicating a broad spectrum of potential antimicrobial action. nih.gov Additionally, while evaluating related structures, researchers found that certain thiazole-based compounds showed fungicidal activities. researchgate.net The antimicrobial activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues was also assessed against Candida albicans, a common human fungal pathogen. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

The evaluation of this compound and its related compounds in laboratory settings has been a critical first step in determining their potential as therapeutic agents. These studies are foundational to understanding the compound's mechanism of action and its effectiveness in a controlled environment.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

The primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Research into the analogues of this compound has provided some insights into their ability to trigger this process.

For example, further studies on the selective indole-aryl-amide derivative, compound 5 , revealed that it promotes apoptosis in HT29 colon cancer cells. This suggests that its antiproliferative activity is, at least in part, due to its ability to initiate the apoptotic cascade in these cancer cells.

In a different context, studies on novel indolylmaleimide derivatives have shown the ability of these compounds to inhibit necrotic cell death. Specifically, the compound 2-(1H-indol-3-yl)-3-pentylamino-maleimide (IM-54) was found to be a potent inhibitor of necrosis induced by hydrogen peroxide, while not affecting apoptosis induced by etoposide. This highlights that different modifications of the indole scaffold can lead to distinct mechanisms of action related to cell death pathways.

While direct evidence for this compound is absent, the research on its analogues suggests that the indole core can be a key pharmacophore for inducing or inhibiting specific cell death pathways, a crucial aspect of developing targeted cancer therapies. Further research is required to determine if this compound itself possesses similar properties and to elucidate its specific mechanism of action.

Computational Chemistry and Molecular Modeling for N 2 1h Indol 3 Yl Ethyl Icosanamide Research

Ligand-Based and Structure-Based Drug Design Methodologies Applied to N-[2-(1H-indol-3-yl)ethyl]icosanamide

Drug design strategies are broadly categorized into ligand-based and structure-based methods. The choice between them often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules (ligands) with known activity is available. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The synthesis of various analogues of this compound, where the tryptamine (B22526) core is maintained while the fatty acid chain or other substituents are varied, is an example of a ligand-based strategy. mdpi.comresearchgate.netmdpi.com By creating a library of related compounds, such as N-[2-(1H-indol-3-yl)ethyl]hexanamide and N-[2-(1H-indol-3-yl)ethyl]docosanamide, researchers can explore how changes in the lipophilic tail affect biological activity. sigmaaldrich.comnih.gov Another common strategy is molecular hybridization, which combines pharmacophoric elements from different active molecules into a single structure to enhance therapeutic effects. mdpi.comnih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through techniques like X-ray crystallography or cryo-electron microscopy. With the target structure in hand, researchers can use computational tools to design ligands that fit precisely into the binding site, maximizing favorable interactions and, consequently, biological activity. If a target for this compound were identified and its structure resolved, SBDD would enable the rational design of new derivatives with improved binding affinity and selectivity.

Molecular Docking Simulations to Predict Binding Affinities and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is a cornerstone of structure-based drug design. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding affinity. This allows for the prediction of binding modes and the relative ranking of different ligands.

While the specific targets of this compound are not definitively established, related indole-containing compounds have been investigated for their interaction with several key proteins. A particularly promising area of investigation involves the RelA/SpoT Homolog (RSH) proteins . mdpi.com

RSH proteins are crucial enzymes in the bacterial stringent response, a survival mechanism triggered by stresses like amino acid starvation or nutrient limitation. nih.gov These enzymes are responsible for synthesizing and sometimes hydrolyzing the alarmone molecules guanosine (B1672433) tetra- and pentaphosphate ((p)ppGpp). nih.govebi.ac.uk This alarmone reprograms the cell's physiology, halting growth and redirecting resources towards stress survival pathways, which is also linked to virulence and antibiotic tolerance. nih.gov In many bacteria, including significant pathogens, these enzymes are essential for survival, making them attractive targets for new antibacterial agents. nih.govebi.ac.uk Molecular docking studies have been performed on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which share the indole (B1671886) scaffold, against RSH proteins from Mycobacterium tuberculosis and Streptococcus equisimilis, suggesting the potential for indole-based compounds to bind to these targets. mdpi.com

Successful molecular docking simulations provide detailed information about the interactions between the ligand and the amino acid residues in the protein's binding site. These interactions are critical for stabilizing the ligand-protein complex. Key interactions include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H group of the indole ring) and acceptors (like carbonyl oxygen atoms in the protein backbone). Docking studies on related indole derivatives suggest the indole N-H group is often engaged in a hydrogen bond with the receptor. mdpi.com

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the indole ring system and the long icosanamide (B1598444) alkyl chain, interact favorably with hydrophobic pockets in the binding site.

Van der Waals Forces: These are weak, short-range attractions between all atoms.

Pi-Stacking: The aromatic indole ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

The table below outlines the potential intermolecular interactions that could be analyzed for this compound within a target binding site.

Interaction TypePotential this compound MoietyPotential Protein Residue Partner
Hydrogen Bond DonorIndole N-HCarbonyl oxygen, Aspartate, Glutamate
Hydrogen Bond DonorAmide N-HCarbonyl oxygen, Aspartate, Glutamate
Hydrogen Bond AcceptorAmide C=OSerine, Threonine, Tyrosine, Lysine, Arginine, Histidine
HydrophobicIndole Ring SystemAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
HydrophobicIcosanamide Alkyl ChainAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Pi-StackingIndole Aromatic RingPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes of both the ligand and the protein and to assess the stability of the predicted binding pose.

For this compound, an MD simulation would start with the best-docked pose in the target's binding site. Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor key metrics like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound or if it drifts out of the binding pocket. MD simulations also provide a more accurate calculation of binding free energy by accounting for the flexibility of the system and the role of solvent molecules, offering a more rigorous assessment of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. The synthesis of numerous N-[2-(1H-indol-3-yl)ethyl]amide analogues provides an ideal foundation for such a study. researchgate.netmdpi.commdpi.com By varying the acyl chain or the aromatic moiety attached to the tryptamine core, researchers have generated significant structural diversity.

To build a QSAR model, molecular descriptors (numerical values that characterize the chemical properties of a molecule, such as lipophilicity, electronic properties, and size) are calculated for each analogue. Then, statistical methods are used to build an equation that relates these descriptors to the observed activity. Once validated, this equation could be used to predict the activity of new this compound analogues, guiding the design of compounds with potentially enhanced potency.

The table below lists some of the synthesized analogues that could form a training set for a QSAR study.

Compound NameAttached GroupReference
N-[2-(1H-indol-3-yl)ethyl]acetamideAcetyl sigmaaldrich.com
N-[2-(1H-indol-3-yl)ethyl]hexanamideHexanoyl sigmaaldrich.com
N-[2-(1H-indol-3-yl)ethyl]nonanamideNonanoyl sigmaaldrich.com
N-[2-(1H-indol-3-yl)ethyl]docosanamideDocosanoyl nih.gov
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamideIbuprofen moiety researchgate.netmdpi.com
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamideCarprofen moiety mdpi.com
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideFlurbiprofen moiety mdpi.com

Advanced Spectroscopic and Analytical Techniques for N 2 1h Indol 3 Yl Ethyl Icosanamide Characterization

High-Resolution NMR Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer a primary overview of the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the ratio in which they are present. The ¹³C NMR spectrum indicates the number of unique carbon atoms. researchgate.net

For a molecule as complex as N-[2-(1H-indol-3-yl)ethyl]icosanamide, two-dimensional (2D) NMR experiments are essential for assigning specific signals and confirming the connectivity between the tryptamine (B22526) and icosanamide (B1598444) portions. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in mapping out the spin systems within the ethyl bridge (-CH₂-CH₂-) and the long aliphatic icosanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of their bonding connectivity. It can provide insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (Indole Moiety)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Indole (B1671886) N-H~8.10-
C2-H~7.00~122.5
C4-H~7.60~118.8
C5-H~7.15~121.5
C6-H~7.10~119.8
C7-H~7.35~111.5
C3-~113.0
C3a-~127.5
C7a-~136.5
Atom Position (Linker & Amide) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
-CH₂-CH₂-NH-~2.95 (t)~25.5
-CH₂-CH₂-NH-~3.55 (q)~40.0
Amide N-H~5.80 (t)-
C=O-~173.0
Atom Position (Icosanoyl Chain) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
α-CH₂~2.15 (t)~36.8
β-CH₂~1.60 (quint)~25.8
Bulk -(CH₂)₁₆-~1.25 (br s)~29.7
Terminal -CH₃~0.88 (t)~14.1

Note: Predicted values are based on typical chemical shifts for N-acyl tryptamines and long-chain alkanes. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the compound's elemental formula, which is a critical step in its identification. For this compound (C₃₀H₅₀N₂O), the expected monoisotopic mass is approximately 454.3923 Da. Observing this exact mass with HRMS provides strong evidence for the compound's identity.

Analysis of the fragmentation patterns in the mass spectrum gives further structural confirmation. nih.gov Under ionization, the molecule breaks apart in predictable ways. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage next to the indole nitrogen, leading to the formation of a stable acylium ion or a resonance-stabilized indole fragment.

Cleavage of the amide bond , which is a common fragmentation pathway for amides.

Benzylic cleavage at the C2-C3 bond of the ethyl side chain, resulting in the characteristic tryptamine fragment ion (m/z 144) or the skatole cation (m/z 130). researchgate.net

Table 2: Predicted HRMS Fragments for this compound

Proposed FragmentFormulaPredicted m/z
[M+H]⁺ (Parent Ion)[C₃₀H₅₁N₂O]⁺455.4001
[Tryptamine fragment]⁺[C₁₀H₁₃N₂]⁺161.1079
[Indolylethyl ion]⁺[C₁₀H₁₀N]⁺144.0813
[Skatole cation]⁺[C₉H₈N]⁺130.0657
[Icosanoyl acylium ion]⁺[C₂₀H₃₉O]⁺295.3001

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. nist.gov

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretch~3400
N-H (Amide)Stretch~3300
C-H (Aromatic)Stretch~3100-3000
C-H (Aliphatic)Stretch~2920 and ~2850 (strong)
C=O (Amide)Stretch (Amide I band)~1640
N-H (Amide)Bend (Amide II band)~1550
C=C (Aromatic)Stretch~1600-1450

The presence of strong C-H stretching bands just below 3000 cm⁻¹ would confirm the long aliphatic chain, while the characteristic Amide I and Amide II bands would verify the presence of the amide linkage. The N-H stretch from the indole ring would also be a key feature. researchgate.net

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with electronic transitions within chromophores (light-absorbing parts of a molecule). The primary chromophore in this compound is the indole ring system. The long, saturated icosanoyl chain is transparent in the UV-Vis region.

The UV spectrum is therefore expected to be nearly identical to that of tryptamine or indole itself. nih.gov It should feature two characteristic absorption bands. acs.org

Table 4: Expected UV-Visible Absorption Maxima (λ_max)

TransitionApproximate λ_max (nm)Molar Absorptivity (ε)
¹Lₐ Band~275-280Moderate
¹Lₑ Band~285-290Weak
High-energy Band~220Strong

The fine structure often observed in the ¹Lₑ band for indole in non-polar solvents might be present. aatbio.com This spectrum confirms the presence of the intact indole moiety within the molecule.

Chromatographic Purity Assessment (e.g., HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture and is widely used to determine the purity of a synthesized compound. Given the nonpolar nature of the long alkyl chain combined with the polar indole and amide groups, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, the compound would be analyzed using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase gradient, such as an increasing concentration of acetonitrile (B52724) or methanol (B129727) in water.

Purity Determination: A UV detector, set to one of the indole's absorption maxima (e.g., 280 nm), would monitor the column eluent. A pure sample of this compound should yield a single, sharp, symmetrical peak at a characteristic retention time. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

HPLC-MS: Coupling the HPLC system to a mass spectrometer (HPLC-MS) provides a powerful hyphenated technique. As the compound elutes from the HPLC column, it is introduced directly into the MS. This allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the UV chromatogram, providing an exceptionally high degree of confidence in both the identity and purity of the sample.

Future Directions and Emerging Research Avenues for N 2 1h Indol 3 Yl Ethyl Icosanamide

Exploration of Additional Preclinical Biological Activities and Therapeutic Potential

The chemical structure of N-[2-(1H-indol-3-yl)ethyl]icosanamide, featuring an N-acyl amide linkage, places it within the broad family of bioactive lipid signaling molecules. wikipedia.org This family includes the well-known endocannabinoids and other N-acylethanolamines (NAEs) that exhibit a wide range of physiological functions. wikipedia.orgwikipedia.orgnih.gov Future preclinical research should aim to characterize the pharmacological profile of this compound by investigating its potential biological activities and therapeutic uses.

N-acyl amino acids (NAAs) and other fatty acid amides are known to interact with a variety of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.govresearchgate.net Given that the tryptamine (B22526) moiety is a feature of neuromodulators and psychedelic derivatives, and that long-chain fatty acid amides have roles in inflammation and metabolic regulation, this hybrid molecule could have pleiotropic effects. mdpi.comresearchgate.net For instance, some NAEs are known to exert anti-inflammatory, analgesic, and neuroprotective actions. nih.govmdpi.com Research into this compound could explore its potential in conditions such as neuro-inflammatory diseases, chronic pain, and metabolic disorders like sarcopenia, for which other fatty acid amides are being investigated as potential biomarkers. creative-proteomics.comnih.gov

The exploration of its therapeutic potential could focus on its effects on cell migration, inflammation, and pathological conditions such as diabetes and neurodegenerative diseases, where other N-acyl amides have shown activity. wikipedia.org Studies on related N-acyl tryptamines could also provide insights into potential activities.

Table 1: Potential Preclinical Research Areas for this compound

Potential Biological ActivityRationale Based on Structurally Related CompoundsPotential Therapeutic Area
Anti-inflammatoryN-palmitoylethanolamine (PEA) and other N-acylethanolamines exhibit anti-inflammatory properties. nih.govChronic inflammatory diseases, neuroinflammation. mdpi.com
AnalgesicFatty acid amide hydrolase (FAAH) inhibitors, which increase levels of N-acyl amides like anandamide (B1667382), have analgesic effects. nih.gov PEA also has demonstrated analgesic actions. nih.govNeuropathic pain, chronic pain management.
NeuroprotectionStearoyl derivatives of some amino acids have shown neuroprotective activity. nih.govNeurodegenerative diseases. creative-proteomics.com
Metabolic RegulationCertain N-acyl amino acids can regulate glucose homeostasis and energy expenditure. frontiersin.org Fatty acid amides have been identified as potential biomarkers for sarcopenia. nih.govMetabolic syndrome, type 2 diabetes, age-related muscle wasting.
Modulation of Cannabinoid ReceptorsAnandamide (N-arachidonoylethanolamine) is an endogenous ligand for cannabinoid receptors. wikipedia.org While saturated NAEs do not typically bind, the unique structure warrants investigation. nih.govConditions where cannabinoid system modulation is beneficial.

Development of Advanced Synthetic Routes and Industrial Scalability Studies

The synthesis of this compound can be achieved through the formation of an amide bond between tryptamine and icosanoic acid. While traditional chemical synthesis methods are available, future research should focus on developing more advanced, efficient, and environmentally friendly synthetic routes.

Enzyme-catalyzed synthesis represents a promising "green" alternative to conventional chemical methods. researchgate.net Lipases, such as Candida antarctica Lipase (B570770) B, have been successfully used for the direct condensation of fatty acids and ethanolamine (B43304) to produce N-acylethanolamines with high yields under mild reaction conditions. researchgate.net Similar biocatalytic approaches could be adapted for the synthesis of this compound. The use of ATP-dependent amide bond synthetases is another avenue for the biocatalytic production of N-acyl amides. researchgate.net

Table 2: Comparison of Synthetic Routes for N-Acyl Amides

Synthetic RouteAdvantagesChallenges for Industrial Scalability
Conventional Chemical Synthesis (e.g., using acyl chlorides)Well-established, high yields.Often requires harsh reagents, may produce toxic byproducts, and can involve multiple protection/deprotection steps.
Direct Amidation with Dehydrating AgentsSimpler one-pot reactions.Reagents can be expensive and generate waste products that are difficult to remove.
Enzyme-Catalyzed Synthesis (e.g., Lipases)High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). researchgate.netresearchgate.netEnzyme cost, stability, and recovery for reuse can be challenging. Reaction times may be longer. researchgate.net
Biocatalysis with Amide Bond SynthetasesHigh specificity and efficiency. researchgate.netEnzyme availability and the need for co-factors like ATP can increase costs.

Application of Omics Technologies to Elucidate System-Level Effects

To fully understand the biological role of this compound, a systems biology approach is necessary. nih.govnih.gov Omics technologies, such as proteomics, metabolomics, and lipidomics, can provide a comprehensive overview of the molecular changes induced by this compound in a biological system. nih.govnih.gov

Lipidomics can be used to profile the changes in the lipidome of cells or tissues upon treatment with this compound. This could reveal its metabolic fate and its influence on other lipid signaling pathways. creative-proteomics.comnih.gov Proteomics can identify the protein targets that directly bind to the compound or whose expression levels are altered by it. nih.govuniversiteitleiden.nl This is crucial for elucidating its mechanism of action. Activity-based protein profiling (ABPP) is a powerful proteomic technique that could be used to identify the enzymes involved in the metabolism of this compound. universiteitleiden.nl

Metabolomics would offer a broader view of the metabolic perturbations caused by the compound, potentially identifying novel biological pathways it modulates. nih.gov By integrating data from these different omics platforms, a holistic understanding of the system-level effects of this compound can be achieved, paving the way for identifying biomarkers of its activity and predicting its physiological effects. nih.gov

Table 3: Application of Omics Technologies in this compound Research

Omics TechnologyApplication for this compound ResearchExpected Outcomes
LipidomicsQuantify changes in the lipid profiles of cells or tissues after exposure to the compound. nih.govUnderstanding of metabolic pathways, effects on other lipid mediators, and identification of lipid biomarkers. nih.gov
ProteomicsIdentify protein binding partners and changes in protein expression levels. nih.govnih.govElucidation of the mechanism of action, identification of direct and indirect targets.
Activity-Based Protein Profiling (ABPP)Identify enzymes that metabolize or are inhibited by the compound. universiteitleiden.nlCharacterization of metabolic stability and potential off-target enzyme interactions.
MetabolomicsAnalyze global changes in small-molecule metabolites.Comprehensive view of the compound's impact on cellular metabolism and system-wide biological pathways.

Integration of this compound Research with AI and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.gov These powerful computational tools can be integrated into the research pipeline for this compound to accelerate progress and guide experimental work.

In silico screening and molecular docking can be used to predict the potential biological targets of this compound by modeling its interactions with a vast library of protein structures. herbmedpharmacol.comnih.gov This can help prioritize experimental validation of the most promising targets. Machine learning models can also be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues, which is crucial for early-stage drug development. researchgate.net

Furthermore, AI and ML algorithms are particularly well-suited for analyzing the large and complex datasets generated by omics technologies. nih.govfrontiersin.orgmdpi.com Machine learning can help identify patterns and correlations in lipidomics and proteomics data that may not be apparent with traditional statistical methods, leading to the discovery of novel biomarkers and a deeper understanding of the compound's mechanism of action. nih.govfrontiersin.org As research progresses, AI can also aid in the design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. receptor.ai

Table 4: Application of AI and Machine Learning in the Drug Discovery Pipeline for this compound

Drug Discovery StageAI/Machine Learning ApplicationPotential Impact
Target IdentificationIn silico screening and molecular docking against protein databases. herbmedpharmacol.comnih.govRapidly predict and prioritize potential biological targets for experimental validation.
Lead OptimizationGenerative models to design novel analogues with desired properties.Accelerate the design of more potent and selective compounds.
Preclinical DevelopmentPredictive modeling of ADMET properties. researchgate.netEarly identification of potential liabilities and guidance for chemical modifications.
Systems Biology AnalysisAnalysis of large omics datasets (lipidomics, proteomics) to identify patterns and biomarkers. nih.govfrontiersin.orgmdpi.comDeeper understanding of the mechanism of action and identification of efficacy/toxicity biomarkers.

Q & A

Q. What are the key safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Follow EPA guidelines for amide-containing organics.
  • Acute toxicity : Refer to SDS data for related indole-amides (e.g., LD50_{50} in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]icosanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]icosanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.